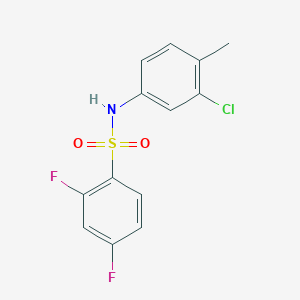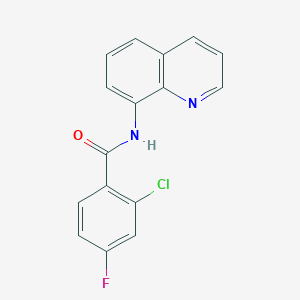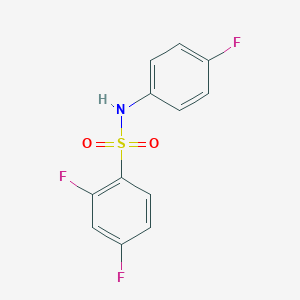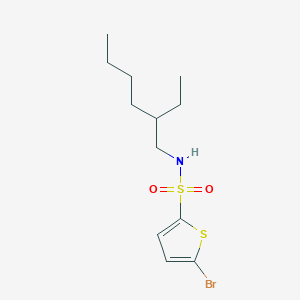
5-bromo-N-cyclooctylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-cyclooctylthiophene-2-sulfonamide (known as BCT) is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent. BCT is a sulfonamide derivative that belongs to the class of cyclooctylthiophenes.
Mécanisme D'action
BCT exerts its therapeutic effects through various mechanisms of action. In cancer research, BCT induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. BCT also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation research, BCT reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In neurological disorder research, BCT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving mitochondrial function.
Biochemical and Physiological Effects
BCT has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BCT inhibits the growth of tumor cells and reduces tumor volume in animal models. In inflammation research, BCT reduces the production of pro-inflammatory cytokines and improves the symptoms of inflammatory diseases, such as arthritis and colitis. In neurological disorder research, BCT improves cognitive function and reduces neuronal damage in animal models of Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
BCT has several advantages for lab experiments, including its high potency and selectivity for its target proteins. BCT also has good stability and solubility in organic solvents, making it easy to handle in lab experiments. However, BCT has some limitations, including its low aqueous solubility and poor pharmacokinetic properties, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research on BCT. One potential direction is to improve its pharmacokinetic properties, such as its bioavailability and half-life, to increase its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its target proteins in different disease models.
Méthodes De Synthèse
BCT can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCT.
Applications De Recherche Scientifique
BCT has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BCT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BCT has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, BCT has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Nom du produit |
5-bromo-N-cyclooctylthiophene-2-sulfonamide |
|---|---|
Formule moléculaire |
C12H18BrNO2S2 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
5-bromo-N-cyclooctylthiophene-2-sulfonamide |
InChI |
InChI=1S/C12H18BrNO2S2/c13-11-8-9-12(17-11)18(15,16)14-10-6-4-2-1-3-5-7-10/h8-10,14H,1-7H2 |
Clé InChI |
IXYZYWUPFCMOMW-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262886.png)




![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)





![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)
![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)